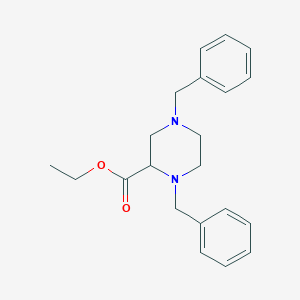
Ethyl 1,4-dibenzylpiperazine-2-carboxylate
カタログ番号 B2855707
分子量: 338.451
InChIキー: KKXWTUYDLQVOOO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US08093237B2
Procedure details


To a hot (about 80° C.) solution of N,N′-dibenzylethylenediamine (216 g, 0.9 mol) and triethylamine (300 uL, 2.16 mol) in toluene (650 mL) was added rapidly dropwise ethyl 2,3-dibromopropionate (240 g, 0.93 mol) in toluene (650 mL). After the addition, the reaction mixture was stirred at 80° C. for about three hours. A temperature below about 95° C. was maintained. The heavy precipitate was filtered off and then solvent and excess TEA removed. t-butyl methyl ether (about 300 mL) was added. The reaction was stirred well, and any precipitate that was formed was filtered. The reaction was concentrated to a pale yellow oil (about 287 g, about 94%)





Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([NH:8][CH2:9][CH2:10][NH:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.Br[CH:27]([CH2:33]Br)[C:28]([O:30][CH2:31][CH3:32])=[O:29]>C1(C)C=CC=CC=1>[CH2:1]([N:8]1[CH2:9][CH2:10][N:11]([CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:33][CH:27]1[C:28]([O:30][CH2:31][CH3:32])=[O:29])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
216 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)NCCNCC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
300 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
240 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)OCC)CBr
|
|
Name
|
|
|
Quantity
|
650 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
650 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at 80° C. for about three hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
A temperature below about 95° C. was maintained
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The heavy precipitate was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
solvent and excess TEA removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
t-butyl methyl ether (about 300 mL) was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction was stirred well
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
any precipitate that was formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction was concentrated to a pale yellow oil (about 287 g, about 94%)
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C1=CC=CC=C1)N1C(CN(CC1)CC1=CC=CC=C1)C(=O)OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
